2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Overview
Description
AZ-4217 is a high potency inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is involved in the production of amyloid-beta peptides, which are implicated in the pathophysiology of Alzheimer’s disease. By inhibiting BACE1, AZ-4217 aims to reduce amyloid-beta peptide generation and thereby decrease amyloid plaque formation in the brain, a hallmark of Alzheimer’s disease .
Preparation Methods
The synthesis of AZ-4217 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high potency and selectivity for BACE1 .
Chemical Reactions Analysis
AZ-4217 primarily undergoes reactions typical of small molecule inhibitors, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially affecting its potency and selectivity.
Substitution Reactions: These are used during the synthesis to introduce specific functional groups that enhance the compound’s binding affinity to BACE1.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as specific catalysts that facilitate the desired transformations. The major products formed from these reactions are typically intermediates or derivatives of AZ-4217 that retain or enhance its inhibitory activity against BACE1 .
Scientific Research Applications
AZ-4217 has significant applications in scientific research, particularly in the study of Alzheimer’s disease. Its primary use is as a tool compound to investigate the role of BACE1 in amyloid-beta production and the development of amyloid plaques. Research has shown that AZ-4217 effectively reduces amyloid-beta levels in various animal models, making it a valuable compound for preclinical studies .
In addition to its use in Alzheimer’s research, AZ-4217 is also employed in studies exploring the broader implications of BACE1 inhibition in neurodegenerative diseases. Its high potency and selectivity make it an ideal candidate for investigating the therapeutic potential of BACE1 inhibitors .
Mechanism of Action
AZ-4217 exerts its effects by binding to the active site of BACE1, thereby preventing the enzyme from cleaving the amyloid precursor protein (APP) into amyloid-beta peptides. This inhibition reduces the production of amyloid-beta, which in turn decreases the formation of amyloid plaques in the brain. The molecular targets of AZ-4217 are the catalytic aspartate residues within the active site of BACE1, which are essential for the enzyme’s activity .
Comparison with Similar Compounds
AZ-4217 is one of several BACE1 inhibitors developed for the treatment of Alzheimer’s disease. Similar compounds include:
AZD3839: Another potent BACE1 inhibitor with a similar mechanism of action.
What sets AZ-4217 apart is its high potency and excellent in vivo efficacy, demonstrated in various animal models. Its ability to significantly reduce amyloid-beta levels and amyloid plaque formation makes it a promising candidate for further development and clinical studies .
Properties
Molecular Formula |
C30H25FN4O |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C30H25FN4O/c1-4-8-20-14-22(17-33-16-20)21-9-6-10-23(15-21)30(24-13-19(3)29(36)35(5-2)18-24)25-11-7-12-26(31)27(25)28(32)34-30/h6-7,9-18H,5H2,1-3H3,(H2,32,34)/t30-/m0/s1 |
InChI Key |
TUGLMYZSOPKJOA-PMERELPUSA-N |
Isomeric SMILES |
CCN1C=C(C=C(C1=O)C)[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
SMILES |
CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
Canonical SMILES |
CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ-4217; AZ 4217; AZ4217. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.